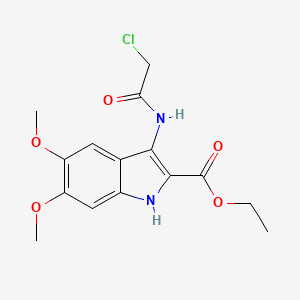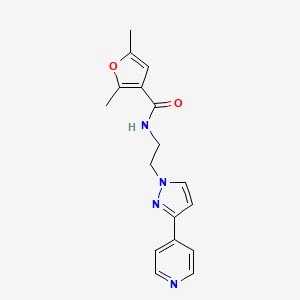
ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloroacetamido group, which enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5,6-dimethoxyindole, which can be obtained through the Fischer indole synthesis.
Chloroacetylation: The 5,6-dimethoxyindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group.
Esterification: The final step involves esterification with ethyl chloroformate to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Nucleophilic Substitution: Substituted amides or thioamides.
Oxidation: Oxo-indole derivatives.
Reduction: Amino-indole derivatives.
Hydrolysis: Indole-2-carboxylic acid derivatives.
科学研究应用
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of indole derivatives.
Chemical Biology: It is employed in the design and development of chemical probes to investigate biological systems.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Ethyl 3-(2-bromoacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate: Similar structure but with a bromoacetamido group instead of chloroacetamido.
Ethyl 3-(2-iodoacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate: Contains an iodoacetamido group.
Ethyl 3-(2-fluoroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate: Features a fluoroacetamido group.
Uniqueness
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of the chloroacetamido group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro counterparts. The chloro group provides a balance between reactivity and stability, making it a versatile intermediate for further chemical modifications.
属性
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-4-23-15(20)14-13(18-12(19)7-16)8-5-10(21-2)11(22-3)6-9(8)17-14/h5-6,17H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBNQAQCCUGDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785571.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)


![Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2785583.png)
![N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2785586.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2785587.png)

![N-[(cyclohex-3-en-1-yl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2785589.png)


![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
